(3-Bromo-4,5-dimethylphenyl)boronic acid
Description
(3-Bromo-4,5-dimethylphenyl)boronic acid (CAS: 942069-47-8, molecular formula: C₈H₉BBrO₂, molecular weight: 243.88) is an organoboron compound featuring a bromo substituent at the 3-position and methyl groups at the 4- and 5-positions of the phenyl ring (Figure 1). This substitution pattern confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and materials science applications . Its reactivity and stability are influenced by the electron-withdrawing bromo group and electron-donating methyl groups, which modulate its Lewis acidity and binding affinity toward diols or biomolecules.
Properties
IUPAC Name |
(3-bromo-4,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIYPLSTMCCQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4,5-dimethylphenyl)boronic acid typically involves the bromination of 4,5-dimethylphenylboronic acid. This can be achieved through the reaction of 4,5-dimethylphenylboronic acid with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4,5-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Role in Suzuki Coupling Reactions
One of the primary applications of (3-Bromo-4,5-dimethylphenyl)boronic acid is in Suzuki coupling reactions , a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The presence of the bromine substituent increases the electrophilicity of the compound, making it more reactive compared to other halogenated boronic acids, such as chlorinated or iodinated derivatives .
Case Study: Synthesis of Biaryl Compounds
In a study exploring the efficiency of various boronic acids in Suzuki reactions, this compound demonstrated superior yields when coupled with different aryl halides. The reaction conditions were optimized to achieve high selectivity and yield, showcasing its effectiveness in synthesizing complex organic molecules .
Medicinal Chemistry Applications
This compound has been investigated for its potential biological activities , particularly its anticancer properties. Boronic acids are known to interact with biological targets due to their ability to form reversible covalent bonds with diols, which can influence enzyme activity.
Anticancer Activity
Recent research has highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, studies showed that treatment with this compound led to significant apoptosis in ovarian cancer cells, indicating its potential as a therapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Research indicates that this compound exhibits moderate effectiveness against several bacterial strains and fungi. Its mechanism involves disrupting cellular processes through boron-mediated interactions with microbial targets .
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial properties of boronic acids found that derivatives like this compound showed promising results against resistant strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were lower than those of conventional antibiotics, suggesting a valuable role in combating resistant infections .
Mechanism of Action
The mechanism of action of (3-Bromo-4,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
The electronic environment of boronic acids is critical for their pKa, Lewis acidity, and binding behavior. Key comparisons include:
a. (4-Fluoro-3,5-dimethylphenyl)boronic Acid (CAS: 342636-66-2)
- Substituents : Fluoro (electron-withdrawing) and methyl groups.
- Impact : The fluoro group lowers pKa more effectively than bromo due to its higher electronegativity, enhancing Lewis acidity. However, bromo’s larger size may increase steric hindrance, affecting binding kinetics .
b. (4-Methoxy-3,5-dimethylphenyl)boronic Acid (CAS: 301699-39-8)
- Substituents : Methoxy (electron-donating) and methyl groups.
- Impact : Methoxy raises pKa compared to bromo, reducing boronate formation at physiological pH. This makes it less suitable for applications requiring rapid diol complexation under neutral conditions .
4-Carboxyphenylboronic Acid
- Substituents : Carboxy group (strongly electron-withdrawing).
- Impact : Carboxy groups significantly lower pKa (~7.8), enabling glucose binding at physiological pH. In contrast, bromo-substituted analogs like (3-Bromo-4,5-dimethylphenyl)boronic acid have higher pKa (~8.5–9.0), limiting their utility in glucose-sensing materials .
Steric and Binding Properties
The steric bulk of substituents influences binding selectivity and affinity:
This compound vs. (4-Bromo-2,5-dimethylphenyl)boronic Acid
- Structural Difference : Bromo position (3 vs. 4) alters steric accessibility.
- Impact : The 3-bromo isomer may exhibit reduced binding to planar diols (e.g., catechol) due to hindered approach to the boron center, whereas the 4-bromo isomer allows better alignment for complexation .
Comparison with 3-Nitrophenylboronic Acid
- Substituent : Nitro (strongly electron-withdrawing).
- Impact : Nitro groups lower pKa more than bromo, but their planar structure permits tighter binding to enzymes like AmpC β-lactamase. The methyl groups in this compound may disrupt such interactions, reducing inhibitory potency .
Adsorption Materials
- 4-Carboxyphenylboronic acid-modified resins exhibit higher diol adsorption (1.220 mmol g⁻¹) than methyl- or bromo-substituted analogs due to optimal pKa and hydrogen-bonding capacity. Bromo-substituted derivatives show lower loading (e.g., ~0.7 mmol g⁻¹) .
Biomedical Sensors
- Fluoro- and nitro-substituted boronic acids are preferred for fluorescence sensors due to their lower pKa and faster response. Bromo analogs are less common but may offer stability in harsh conditions .
Biological Activity
(3-Bromo-4,5-dimethylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound this compound features a boronic acid functional group attached to a brominated aromatic ring. Its chemical structure can be represented as follows:
This structure allows for interactions with various biological targets, particularly in cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. Notably, they can act as inhibitors of the proteasome pathway, which is crucial for regulating protein degradation in cells.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 0.304 | Proteasome inhibition | |
| BaF3 | 1.6 | TRK inhibition | |
| Various | 0.126 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against specific cancer cell lines.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Proteasome Inhibition : By inhibiting the proteasome, this compound can lead to the accumulation of pro-apoptotic factors and the degradation of anti-apoptotic proteins.
- Targeting Kinases : Some studies suggest that boronic acids can interact with kinases involved in cancer progression, potentially leading to reduced tumor growth.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, contributing to their anticancer effects.
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study published in Medicinal Chemistry, this compound demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line with an IC50 value of 0.304 µM. This study indicated that the compound's mechanism involved apoptosis through proteasome inhibition .
Case Study 2: Selectivity for Cancer Cells
Another investigation reported that this compound exhibited selectivity towards cancer cells compared to normal cells. In tests involving various cell lines, it was found that normal cells showed significantly higher resistance to the compound's effects compared to cancerous cells .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest it has favorable absorption and distribution characteristics. Toxicity studies indicate that at therapeutic doses, it does not exhibit significant cytotoxicity towards non-cancerous cells .
Q & A
Basic: What synthetic strategies are recommended for (3-Bromo-4,5-dimethylphenyl)boronic acid, and how are purification challenges addressed?
Synthesis typically involves cross-coupling reactions like Suzuki-Miyaura, where halogenated precursors (e.g., 3-bromo-4,5-dimethylbromobenzene) react with bis(pinacolato)diboron. Key challenges include air/moisture sensitivity and boroxine formation. Purification often employs boronate ester intermediates (e.g., pinacol esters) to stabilize the boronic acid. Column chromatography under inert conditions or recrystallization from anhydrous solvents is used to isolate the final product .
Basic: Which analytical techniques are optimal for characterizing this compound?
- MALDI-MS : Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis. 2,5-Dihydroxybenzoic acid (DHB) matrix aids in on-plate esterification for improved detection .
- LC-MS/MS : Enables quantification of underivatized boronic acids with high sensitivity (e.g., MRM mode for genotoxic impurity detection) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; aromatic boronic acids with electron-withdrawing groups (e.g., bromo) show enhanced stability (e.g., degradation onset >300°C) .
Basic: What biomedical applications are explored for this compound?
- Anticancer Agents : Acts as a tubulin polymerization inhibitor (IC50 ~0.48–2.1 μM in B-16 cells) by mimicking combretastatin A-4’s structure .
- Proteasome Inhibition : Boronic acid moieties enable reversible covalent binding to proteasomal threonine residues, as seen in bortezomib analogs .
- Glycoprotein Sensors : Exploits diol-binding for cancer biomarker detection via surface plasmon resonance (SPR) or fluorescence .
Advanced: How can binding kinetics with diol-containing biomolecules be quantified?
Stopped-flow fluorescence measures real-time kinetics. For example, kon values for arylboronic acids follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Competitive assays using SPR or isothermal titration calorimetry (ITC) validate specificity .
Advanced: What experimental designs mitigate boroxine interference in mass spectrometry?
- Derivatization : Pre-treatment with 1,2-diols (e.g., pinacol) converts boronic acids to stable esters, eliminating trimerization .
- Matrix Selection : DHB serves dual roles as a matrix and derivatizing agent, enabling in situ esterification for MALDI-MS .
Advanced: How to resolve contradictions in biological activity data?
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., bromo vs. methyl groups) identifies critical pharmacophores. For example, 3-bromo substitution enhances tubulin binding vs. carboxylate analogs .
- Orthogonal Assays : Compare cytotoxicity (MTT assays) with target-specific inhibition (e.g., proteasome activity assays) to distinguish on-target effects .
Advanced: What methodologies evaluate thermal stability for flame-retardant applications?
TGA under nitrogen/air quantifies decomposition pathways. Aromatic boronic acids with halogen substituents (e.g., bromo) exhibit char formation >500°C, indicating flame-retardant potential. Pair with differential scanning calorimetry (DSC) to correlate stability with polymer compatibility .
Advanced: How to optimize substituents for enhanced bioactivity?
- Electron-Withdrawing Groups : Bromo and trifluoromethyl groups increase Lewis acidity, improving diol-binding or enzyme inhibition (e.g., IC50 reduction in proteasome inhibitors) .
- Positioning : 3-Bromo-4,5-dimethyl substitution mimics natural ligand geometry, as seen in combretastatin analogs .
Advanced: How to minimize non-specific binding in glycoprotein studies?
- Buffer Optimization : High-pH borate buffers reduce electrostatic interactions. SPR studies show selectivity improves when secondary interactions (e.g., hydrophobic) are minimized .
- Surface Engineering : Mixed self-assembled monolayers (SAMs) with ethylene glycol spacers reduce non-specific protein adsorption .
Advanced: What computational tools guide boronic acid drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
